Enasidenib mesylate is a small molecule inhibitor that targets isocitrate dehydrogenase 2 (IDH2) mutations, which are commonly found in acute myeloid leukemia (AML) patients. It was approved by the US Food and Drug Administration (FDA) in 2017 for the treatment of relapsed or refractory AML patients with IDH2 mutations. This paper aims to provide a comprehensive review of enasidenib mesylate, including its method of synthesis or extraction, chemical structure and biological activity, biological effects, applications, and future perspectives and challenges.
Enasidenib mesylate; AG-221; AG 221; AG221; CC-90007; CC 90007; CC90007; Idhifa
Product FAQ
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
Enasidenib is a small molecule inhibitor that targets isocitrate dehydrogenase 2 (IDH2) mutations, which are commonly found in acute myeloid leukemia (AML) patients. It was approved by the US Food and Drug Administration (FDA) in 2017 for the treatment of relapsed or refractory AML patients with IDH2 mutations. Enasidenib has shown promising results in clinical trials, and its potential applications in medical, environmental, and industrial research are being explored.
Dexchlorpheniramine is a medication used to treat allergies and allergic reactions. It belongs to the class of drugs known as antihistamines, which work by blocking the effects of histamine in the body. Dexchlorpheniramine is commonly used to treat symptoms such as sneezing, itching, watery eyes, and runny nose caused by allergies.
Dexanabinol is a synthetic cannabinoid that has been extensively studied for its potential therapeutic effects. It was first synthesized in the 1990s and has since been investigated for its ability to treat a variety of medical conditions. This paper will provide an overview of the synthesis and extraction methods of dexanabinol, its chemical structure and biological activity, its potential therapeutic and toxic effects, and its applications in medical, environmental, and industrial research. Additionally, the paper will discuss the current limitations in the use and study of dexanabinol, possible solutions and improvements, and future trends and prospects in its application in scientific research.
Dexbrompheniramine maleate is a medication used to treat allergies, hay fever, and other respiratory conditions. It is an antihistamine that works by blocking the effects of histamine, a chemical released by the body during an allergic reaction. Dexbrompheniramine maleate is a member of the alkylamine class of antihistamines and is available in various forms, including tablets, capsules, and syrups.
Dexecadotril is a drug that has been developed for the treatment of acute diarrhea. It is a potent inhibitor of enkephalinase, an enzyme that breaks down enkephalins, which are natural painkillers in the body. Dexecadotril has been shown to reduce the duration and severity of diarrhea in clinical trials, making it a promising treatment option for this common condition.
Devazepide is a selective antagonist of the cholecystokinin (CCK) receptor, which is widely used in medical, environmental, and industrial research. It is a potent and specific inhibitor of CCK-A receptors, which are involved in the regulation of food intake, digestion, and satiety. Devazepide has been extensively studied for its biological activity, mechanism of action, and potential therapeutic and toxic effects.
Dexelvucitabine is a nucleoside analogue that has been studied for its potential use in medical, environmental, and industrial research. It is a derivative of the antiviral drug lamivudine and has shown promising results in preclinical studies. This paper will provide an overview of the synthesis and extraction methods of dexelvucitabine, its chemical structure and biological activity, its potential therapeutic and toxic effects, and its applications in various fields. Additionally, the paper will discuss the current limitations and future perspectives of dexelvucitabine.
Dexetimide is a member of piperidines. A muscarinic antagonist that has been used to treat neuroleptic-induced parkinsonism. Benzetimide is the (-)-enantimorph of dexetimide.